Castasterone
Overview
Description
24-Epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid plant hormones that play a crucial role in plant growth and development. Brassinosteroids are known for their ability to regulate various physiological processes, including cell elongation, division, and differentiation. 24-Epithis compound, specifically, has been identified as a potent growth-promoting compound in plants, influencing the hormonal balance and stress responses .
Mechanism of Action
Target of Action
Castasterone, a type of brassinosteroid (BR), is a plant steroidal hormone that plays a vital role in various developmental processes . It targets receptor kinases, BRI1 and BAK1, on the cell surface . These receptors relay signals to the nucleus, regulating the expression of target genes . In addition, this compound has been found to affect human small-cell lung cancer cells .
Mode of Action
The interaction of this compound with its targets involves a phosphorylation cascade . This process involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . In human small-cell lung cancer cells, this compound exposure led to a time-dependent reduction of β-catenin .
Biochemical Pathways
This compound is synthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . The synthesis of this compound and brassinolide requires the enzyme Cyp450 (CYP85A2), which also contributes to the rate-limiting step for the conversion of 6-deoxycatasterone into this compound and finally into brassinolide . The biosynthesis and signal transduction of BRs are interconnected with biosynthesis pathways and signaling of other phytohormones .
Pharmacokinetics
It’s known that this compound is the metabolic precursor of the plant steroid hormone epibrassinolide (eb) . In some plants, EB accounts for the total hormone activity, whereas in other plants, this compound is the active form .
Result of Action
The action of this compound results in various physiological changes in plants, such as fertility, vascular differentiation, root and shoot growth, flowering, and seed germination . In human small-cell lung cancer cells, this compound was found to be cytotoxic and could reverse multi-drug resistance .
Action Environment
The action of this compound is influenced by environmental factors. For instance, plants are continuously exposed to abiotic stresses, and heavy metal stress is one of the major stresses . The presence of this compound in plants helps them adapt to these environmental stresses
Biochemical Analysis
Biochemical Properties
Castasterone interacts with various enzymes, proteins, and other biomolecules. It is recognized at the cell surface by receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to affect human small-cell lung cancer cells and even reverse multi-drug resistance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to be cytotoxic to both drug-sensitive and drug-resistant small-cell lung cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available steroid precursors. The process typically includes hydroxylation, oxidation, and reduction reactions. One common synthetic route involves the hydroxylation of a steroid precursor at specific positions, followed by oxidation to introduce the necessary functional groups. The final steps often involve reduction reactions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of 24-Epithis compound is less common due to the complexity of its synthesis. advancements in biotechnological methods have enabled the extraction of this compound from natural sources, such as the green alga Hydrodictyon reticulatum. This method involves cultivating the algae under controlled conditions and extracting the compound using solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired stereochemistry.
Major Products: The major products formed from these reactions include various derivatives of 24-Epithis compound, each with unique biological activities. These derivatives are often used in scientific research to study the compound’s effects on plant growth and development .
Scientific Research Applications
24-Epicastasterone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.
Biology: Investigated for its role in regulating plant growth, development, and stress responses.
Medicine: Explored for its potential therapeutic applications, including its ability to modulate hormonal balance and stress responses in plants, which could have implications for human health.
Industry: Utilized in agricultural practices to enhance crop yield and stress tolerance.
Comparison with Similar Compounds
24-Epicastasterone is unique among brassinosteroids due to its specific structure and biological activity. Similar compounds include:
Brassinolide: Another potent brassinosteroid with similar growth-promoting effects but different structural features.
24-Epibrassinolide: A closely related compound with similar biological activities but distinct stereochemistry.
This compound: A precursor to brassinolide with similar growth-regulating properties
The uniqueness of 24-Epithis compound lies in its specific interactions with plant receptors and its ability to modulate a wide range of physiological processes, making it a valuable compound for scientific research and agricultural applications.
Biological Activity
Castasterone (CAS) is a significant plant steroid hormone belonging to the brassinosteroid (BR) family, which plays crucial roles in plant growth, development, and stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various plant species, and potential therapeutic applications in human health, particularly in cancer treatment.
Overview of this compound
First isolated from insect galls on chestnut trees in 1982, this compound is recognized for its potent biological activities. It serves as a precursor to epibrassinolide (EB), another active BR, and is involved in various physiological processes such as cell elongation, division, and differentiation. This compound is present in many plant species and contributes to their adaptation to environmental stresses.
1. Cytotoxic Effects in Cancer Cells
Recent studies have demonstrated that this compound exhibits cytotoxic effects on small-cell lung cancer (SCLC) cells. Research indicated that this compound has an IC50 value of approximately 1.0 μM for both drug-sensitive (H69) and multi-drug resistant (VPA17) SCLC cell lines. Notably, this compound did not exhibit cytotoxicity on normal lung epithelial cells, suggesting a tumor-specific action .
- Table 1: Cytotoxicity of this compound on SCLC Cells
Cell Line | IC50 (μM) | Cytotoxicity on Normal Cells |
---|---|---|
H69 | 1.0 | No effect (IC50 > 40 μM) |
VPA17 | 1.0 | No effect (IC50 > 40 μM) |
The mechanism behind its cytotoxicity may involve the induction of apoptosis through the activation of the Wnt signaling pathway, evidenced by a significant reduction in β-catenin levels following treatment with this compound .
2. Enhancement of Plant Stress Tolerance
This compound has been shown to enhance tolerance to abiotic stresses such as salinity and heavy metal toxicity. In studies involving Brassica juncea, this compound application improved the plant's antioxidant defense system under copper stress by increasing the activities of superoxide dismutase (SOD), catalase (CAT), and polyphenol oxidase (PPO) .
- Table 2: Antioxidative Enzyme Activities in Brassica juncea
Treatment | SOD Activity (%) | CAT Activity (%) | PPO Activity (%) |
---|---|---|---|
Control | Baseline | Baseline | Baseline |
Copper Stress | Increased | Increased | Increased |
This compound + Cu | Significantly Increased | Significantly Increased | Significantly Increased |
The study highlighted that this compound not only mitigated oxidative stress but also promoted the accumulation of phenolic compounds such as caffeic acid and chlorogenic acid, which are vital for plant defense mechanisms .
Case Study 1: this compound in Cancer Therapy
A study evaluated the effects of this compound on SCLC cells, revealing its potential as a therapeutic agent. The findings showed that pretreatment with this compound restored drug sensitivity in resistant cell lines and demonstrated synergistic effects when combined with conventional chemotherapy agents like etoposide and doxorubicin .
- Table 3: Synergistic Effects of this compound with Chemotherapy
Drug Combination | Effect on Drug Sensitivity |
---|---|
This compound + Etoposide | Restored sensitivity |
This compound + Doxorubicin | Restored sensitivity |
This suggests that this compound may play a role in overcoming multi-drug resistance in cancer therapy.
Case Study 2: Enhancing Crop Resilience
In agricultural research, this compound has been applied to enhance crop resilience against environmental stresses. For instance, lettuce primed with this compound showed improved resistance to salt stress by modulating phenolic content and antioxidant capacity .
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-QONPFPPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80736-41-0 | |
Record name | Castasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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